B1577071 N(2)-(5'-phosphopyridoxyl)-L-lysine

N(2)-(5'-phosphopyridoxyl)-L-lysine

Cat. No.: B1577071
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N(2)-(5'-phosphopyridoxyl)-L-lysine is an L-lysine derivative arising from reductive alkylation of the N(2)-position of L-lysine by pyridoxal-5-phosphate. It has a role as an epitope. It is a L-lysine derivative and an organic phosphate. It derives from a pyridoxal.

Scientific Research Applications

1. Role in Enzymatic Catalysis

N(2)-(5'-phosphopyridoxyl)-L-lysine plays a significant role in enzymatic catalysis. It has been identified as crucial for pyridoxal 5'-phosphate (PLP) binding and catalysis in lysine 2, 3-aminomutase (LAM) from Bacillus subtilis. LAM catalyzes the interconversion of L-lysine and L-beta-lysine, with PLP and a [4Fe-4S] center being essential for the enzyme's activity. The hydrogen transfer in this reaction is mediated by the 5'-deoxyadenosyl radical, which is generated from S-adenosylmethionine and the iron-sulfur cluster. Lysine 346 is identified as critical for the binding of PLP, and its mutation significantly reduces LAM activity and PLP content (Chen & Frey, 2001).

2. Involvement in Protein Modification

The compound is involved in the post-translational modification of proteins. Specifically, it plays a role in the formation of hypusine [N epsilon-(4-amino-2-hydroxybutyl)-L-lysine], an amino acid critical for eukaryotic cell proliferation. Hypusine is unique to eukaryotic cells and is found only in eukaryotic protein synthesis initiation factor 5A (eIF-5A). This unusual structure and its limited occurrence have made it a subject of interest in understanding eIF-5A function (Park, Wolff, & Folk, 1997).

3. Implications in Enzyme-Substrate Interaction

This compound is also crucial in understanding enzyme-substrate interactions. For example, in the study of lysine 2,3-aminomutase, this compound helps in elucidating the mechanisms of substrate-based organic radicals as intermediates in enzymatic mechanisms. Such insights are vital for comprehending the catalytic processes of similar enzymes (Chang, Ballinger, Reed, & Frey, 1996).

Properties

IUPAC Name

(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid

InChI

InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1

SMILES

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O

bioactivity

Gram+ & Gram-, Fungi,

sequence

KIKFLKVLT

Origin of Product

United States

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